molecular formula C19H17FN2O2S B11243647 1-(4-Fluorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

1-(4-Fluorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B11243647
M. Wt: 356.4 g/mol
InChI Key: XBUDLWFNEOFXRU-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[1,2-a]pyrazine core structure substituted with a benzenesulfonyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step may involve sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of the 4-Fluorophenyl Group: This can be done through substitution reactions using 4-fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZENESULFONYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE: Lacks the fluorine substitution.

    2-(BENZENESULFONYL)-1-(4-CHLOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the 4-fluorophenyl group in 2-(BENZENESULFONYL)-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C19H17FN2O2S/c20-16-10-8-15(9-11-16)19-18-7-4-12-21(18)13-14-22(19)25(23,24)17-5-2-1-3-6-17/h1-12,19H,13-14H2

InChI Key

XBUDLWFNEOFXRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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